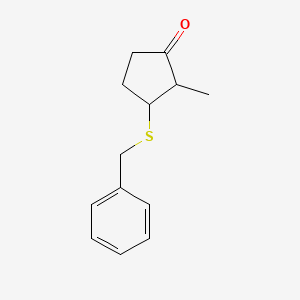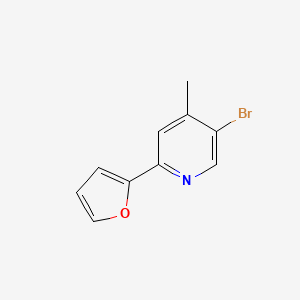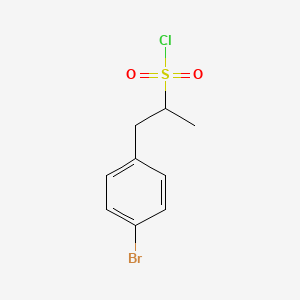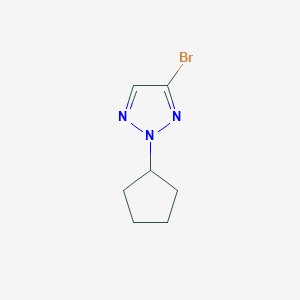
4-Bromo-2-cyclopentyl-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-cyclopentyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopentyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with 4-bromo-1,2,3-triazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-cyclopentyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Major Products Formed:
Substitution: Formation of 4-azido-2-cyclopentyl-2H-1,2,3-triazole.
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound hydride.
Applications De Recherche Scientifique
4-Bromo-2-cyclopentyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent. Studies have shown that triazole derivatives exhibit significant activity against a variety of bacterial and fungal strains.
Medicine: Explored for its potential use in the development of new pharmaceuticals. Triazole derivatives are known for their antifungal, antiviral, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-cyclopentyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of essential biomolecules. The exact molecular targets and pathways involved vary depending on the specific application of the compound.
Comparaison Avec Des Composés Similaires
4-Bromo-1,2,3-triazole: Similar in structure but lacks the cyclopentyl group.
2-Cyclopentyl-1,2,3-triazole: Similar in structure but lacks the bromine atom.
4-Chloro-2-cyclopentyl-2H-1,2,3-triazole: Similar in structure but has a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-2-cyclopentyl-2H-1,2,3-triazole is unique due to the presence of both the bromine atom and the cyclopentyl group. This combination imparts specific chemical and physical properties to the compound, making it more versatile in its applications compared to its analogs. The bromine atom enhances the compound’s reactivity, while the cyclopentyl group increases its stability and lipophilicity.
Propriétés
Formule moléculaire |
C7H10BrN3 |
|---|---|
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
4-bromo-2-cyclopentyltriazole |
InChI |
InChI=1S/C7H10BrN3/c8-7-5-9-11(10-7)6-3-1-2-4-6/h5-6H,1-4H2 |
Clé InChI |
IKEWONYTNWDSND-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2N=CC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


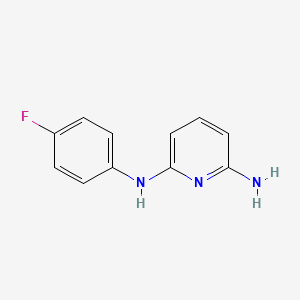
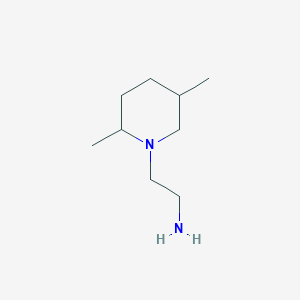
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13238061.png)
![3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13238069.png)
![2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13238074.png)

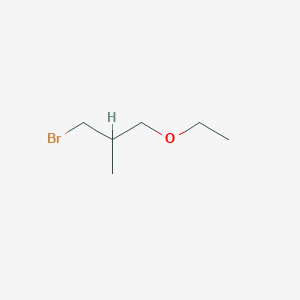
![Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13238095.png)
![[(4-Aminobutyl)sulfanyl]benzene](/img/structure/B13238096.png)
![5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13238116.png)
